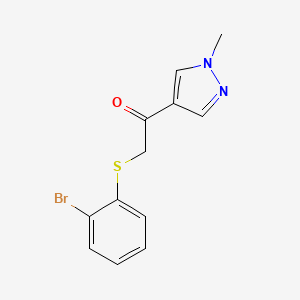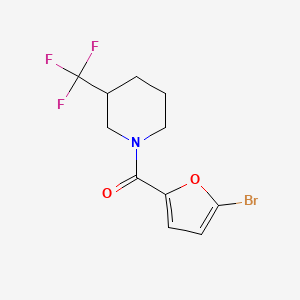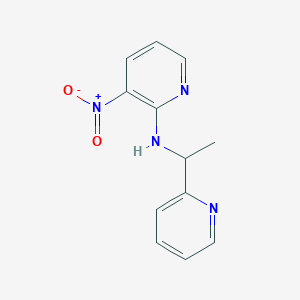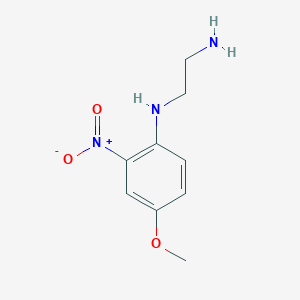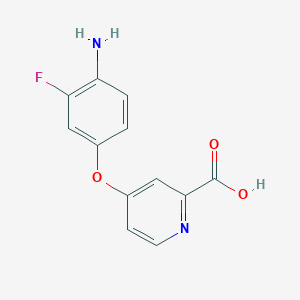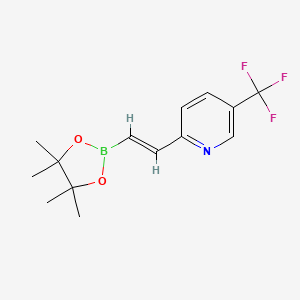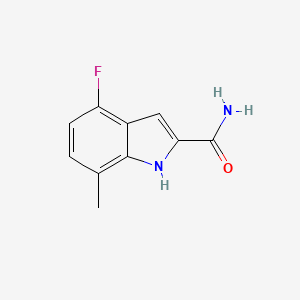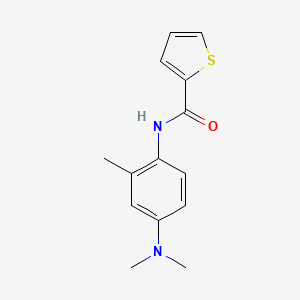
Methyl 2-(3-ethoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-ethoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a methyl ester group attached to a 2-(3-ethoxyphenyl)propanoate moiety, making it a versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-ethoxyphenyl)propanoate typically involves the esterification of 2-(3-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl 2-(3-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(3-ethoxyphenyl)propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 2-(3-ethoxyphenyl)propanoic acid and methanol.
Reduction: 2-(3-ethoxyphenyl)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Methyl 2-(3-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into an active pharmaceutical ingredient.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
作用機序
The mechanism of action of methyl 2-(3-ethoxyphenyl)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding acids and alcohols. This hydrolysis can release active compounds that exert therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological context and the active compounds released.
類似化合物との比較
Similar Compounds
Methyl 2-(3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(3-ethoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-ethoxyphenyl)propanoate: Similar structure but with the ethoxy group in the para position instead of the meta position.
Uniqueness
Methyl 2-(3-ethoxyphenyl)propanoate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
methyl 2-(3-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-7-5-6-10(8-11)9(2)12(13)14-3/h5-9H,4H2,1-3H3 |
InChIキー |
HXYGVVVVHBIENL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
